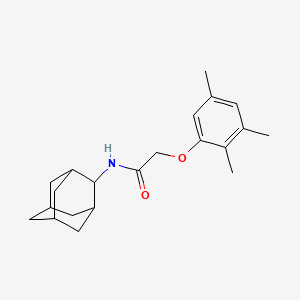
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. In
Mécanisme D'action
The mechanism of action of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide involves its ability to block the serotonin receptor. This results in the inhibition of the release of serotonin and the reduction of its activity in the brain. This, in turn, leads to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively block the serotonin receptor, thereby reducing the release and activity of serotonin in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has a number of advantages and limitations for lab experiments. One of the major advantages is its ability to effectively block the serotonin receptor, making it a useful tool for studying the role of serotonin in various neurological disorders. However, one of the major limitations is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide. One area of research is the development of more selective serotonin receptor antagonists, which can target specific subtypes of the serotonin receptor. Another area of research is the development of more potent and less toxic compounds, which can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Conclusion:
In conclusion, N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has potential applications in the field of scientific research, particularly in the areas of neurobiology and pharmacology. Its ability to block the serotonin receptor makes it a useful tool for studying the role of serotonin in various neurological disorders. However, its potential toxicity can limit its use in certain experimental settings. Further research is needed to explore the potential applications of this compound in the treatment of various neurological disorders.
Méthodes De Synthèse
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide can be synthesized through a multistep process involving the reaction of adamantyl bromide with 2,3,5-trimethylphenol, followed by the conversion of the resulting product into the corresponding acetamide using acetic anhydride and pyridine. The final product can be obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-2-adamantyl-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential applications in the field of scientific research. One of the major areas of research has been its role as a serotonin receptor antagonist. Studies have shown that this compound can effectively block the serotonin receptor, thereby inhibiting the release of serotonin and reducing its activity in the brain. This has potential applications in the treatment of various neurological disorders, such as migraine headaches, depression, and anxiety.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-12-4-13(2)14(3)19(5-12)24-11-20(23)22-21-17-7-15-6-16(9-17)10-18(21)8-15/h4-5,15-18,21H,6-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFGINSOYASJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)
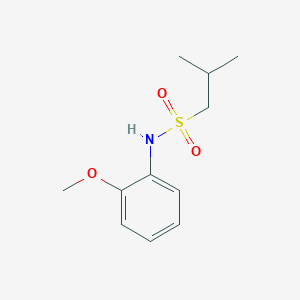
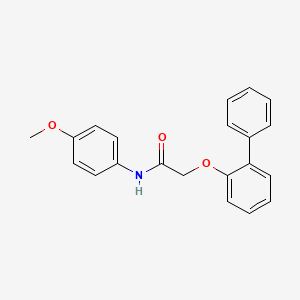
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)


![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
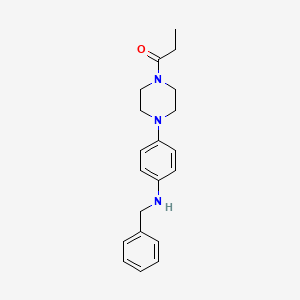
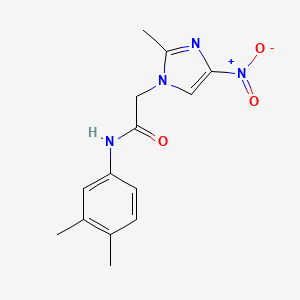
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)